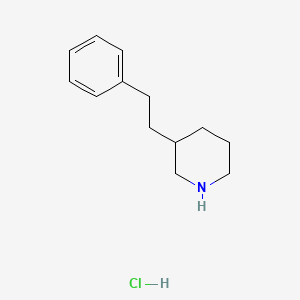

3-Phenethyl-piperidine hydrochloride

Description

Contextualization of Piperidine (B6355638) Derivatives as Core Pharmacophores

Historical and Contemporary Significance of the Phenethylpiperidine Scaffold in Chemical Biology

The phenethylpiperidine scaffold, which features a phenethyl group attached to the nitrogen of the piperidine ring, holds a prominent place in medicinal chemistry, largely due to its association with the potent synthetic opioid, fentanyl. nih.gov Fentanyl, chemically known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, was first synthesized in 1960 and is a powerful µ-opioid receptor agonist. nih.govwikipedia.org Its structure has become a foundational scaffold for the development of a wide range of analgesics. nih.govnih.gov

The core of many fentanyl analogs is 4-anilino-N-phenethylpiperidine (4-ANPP), which is a direct precursor in several synthesis routes. wikipedia.orgussc.gov Historically and in contemporary research, modifications have been made to nearly every part of the phenethylpiperidine structure—the phenethyl group, the piperidine ring itself, the aniline (B41778) ring, and the acyl group—to explore structure-activity relationships and develop new compounds. ussc.govbohrium.com This extensive research has led to the creation of numerous analogs, some of which have been investigated for multitarget analgesic properties, combining µ-opioid receptor activity with effects on other receptors like the cannabinoid 1 (CB1) or neurokinin 1 (NK1) receptors. nih.gov

The key intermediate for the synthesis of fentanyl and its analogues is often N-phenethyl-4-piperidone (NPP). wikipedia.orgfederalregister.gov The strategic importance of these precursors is highlighted by their regulation as controlled substances to prevent illicit manufacturing. wikipedia.orgfederalregister.govunodc.org

Overview of Research Paradigms Applied to Phenethylpiperidine-Based Compounds

Research into phenethylpiperidine-based compounds employs several established paradigms, primarily focusing on chemical synthesis and structure-activity relationship (SAR) studies.

Synthesis: The synthesis of phenethylpiperidines, particularly those related to fentanyl, often involves multi-step chemical processes. A common and well-documented approach is the Siegfried method. federalregister.gov This route typically starts with N-phenethyl-4-piperidone (NPP) and involves its reductive amination with aniline to produce the key intermediate, 4-anilino-N-phenethylpiperidine (4-ANPP). nih.govwikipedia.org This intermediate is then acylated, for instance with propionyl chloride, to yield fentanyl. nih.govgoogle.com Variations in this final acylation step allow for the creation of a wide array of fentanyl analogs. ussc.gov Alternative synthesis strategies, such as the Janssen route, also exist and have been historically significant. wikipedia.org Forensic analysis of impurities can often distinguish which synthetic route was used for a particular batch. researchgate.net

Structure-Activity Relationship (SAR) Studies: A central research paradigm involves systematically modifying the phenethylpiperidine scaffold to understand how structural changes affect biological activity. For example, studies have shown that adding a methyl group to the 3-position of the piperidine ring in fentanyl can significantly enhance analgesic potency. nih.gov The cis-(+)-isomer of 3-methylfentanyl is an exceptionally potent analgesic, thousands of times more powerful than morphine. nih.gov These SAR studies are crucial for designing new molecules with desired pharmacological profiles, such as increased potency or improved safety margins. nih.gov The design of these novel compounds is a straightforward endeavor for medicinal chemists, allowing for the continuous exploration of this chemical space. ussc.gov

Data Tables

Table 1: Chemical Properties of 3-Phenethyl-piperidine hydrochloride

| Property | Value | Source |

| CAS Number | 745817-12-3 | chemicalbook.com |

| Molecular Formula | C13H20ClN | chemicalbook.com |

| Molecular Weight | 225.76 g/mol | chemicalbook.com |

| Physical Form | Light Yellow Solid | |

| IUPAC Name | 3-(2-phenylethyl)piperidine hydrochloride |

Table 2: Key Compounds in the Phenethylpiperidine Space

| Compound Name | Role/Significance | Key Precursor(s) |

| Fentanyl | Potent µ-opioid receptor agonist; widely used analgesic. nih.govgoogle.com | 4-anilino-N-phenethylpiperidine (4-ANPP) wikipedia.org |

| N-phenethyl-4-piperidone (NPP) | Key starting material in many fentanyl synthesis routes. wikipedia.orgfederalregister.gov | N/A |

| 4-anilino-N-phenethylpiperidine (4-ANPP) | Immediate precursor to fentanyl and its analogs. ussc.govfederalregister.gov | N-phenethyl-4-piperidone (NPP), Aniline nih.gov |

| 3-Methylfentanyl | A highly potent fentanyl analog; demonstrates the impact of piperidine ring substitution. nih.gov | 3-methyl-4-oxopiperidinecarboxylate nih.gov |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-(2-phenylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPMMGSGUHIYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627317 | |

| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745817-12-3 | |

| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 Phenethylpiperidine Derivatives

Impact of Substitutions on Piperidine (B6355638) Ring Stereochemistry and Pharmacological Activity

The stereochemistry of the piperidine ring and the nature of its substituents are critical determinants of pharmacological activity. Alterations at various positions on this heterocyclic scaffold can profoundly affect receptor binding and functional efficacy.

Substituents at the 3-position of the piperidine ring play a pivotal role in modulating the pharmacological profile of phenethylpiperidine derivatives. The size, stereochemistry, and nature (alkyl vs. aryl) of these substituents are key factors.

Research has shown that the introduction of a methyl group at the 3-position can significantly impact potency. For instance, in the context of opioid receptor agonists, the cis-3-methyl derivative often exhibits higher potency compared to its trans-isomer. This suggests that the stereochemical orientation of the substituent is crucial for optimal interaction with the receptor binding pocket. More voluminous alkyl groups at this position tend to lead to a gradual decrease in activity, highlighting the steric constraints of the binding site.

The substitution of an aryl group at the 3-position introduces different electronic and steric properties compared to an alkyl group. Studies on 3-arylpiperidines have indicated that these compounds can selectively bind to opioid receptors. The nature and substitution pattern of this aryl ring can further fine-tune the binding affinity and agonist/antagonist activity. For example, the presence of a hydroxyl group on the aryl ring can introduce a key hydrogen bonding interaction, enhancing affinity.

| Compound Modification | Position | Substituent | Observed Effect on Activity |

| Piperidine Ring | 3 | cis-Methyl | Increased potency |

| Piperidine Ring | 3 | trans-Methyl | Lower potency compared to cis-isomer |

| Piperidine Ring | 3 | Bulky Alkyl Groups | Decreased potency |

| Piperidine Ring | 3 | Aryl Group | Can confer high receptor affinity |

Substitutions at other positions on the piperidine ring, particularly the 4-position, also exert a significant influence on pharmacological activity. The 4-position is often a key site for introducing moieties that can modulate receptor affinity and selectivity.

In many series of phenethylpiperidine derivatives, the 4-position is substituted with groups that can engage in various non-covalent interactions with the target receptor. For instance, in the development of ligands with balanced activity at multiple opioid receptors, modifications at the 4-position have been shown to be critical. The length and flexibility of a side chain attached at this position can significantly alter the binding affinity for different receptor subtypes.

| Compound Modification | Position | Substitution Type | Observed Influence |

| Piperidine Ring | 4 | Side Chain Extension | Can improve binding affinity at multiple receptors |

| Piperidine Ring | 4 | Introduction of Aromatic Moieties | Modulates receptor selectivity |

Modulations of the N-Phenethyl Side Chain and Aromatic Substitutions

The N-phenethyl side chain is a crucial pharmacophoric element in this class of compounds. Modifications to the linker and the aromatic ring can lead to substantial changes in pharmacological properties.

The two-carbon (ethyl) linker between the piperidine nitrogen and the phenyl group is a common feature in many active phenethylpiperidine derivatives. Altering the length of this linker can have a profound impact on activity. Both shortening and lengthening the linker from the optimal two-carbon chain generally leads to a decrease in potency, suggesting a specific spatial relationship is required between the piperidine ring and the phenyl group for effective receptor interaction.

Branching on the ethyl linker, for example, by introducing a methyl group at the α-position, can also influence activity. In some cases, α-methylation has been shown to increase potency, potentially by restricting the conformation of the side chain to one that is more favorable for receptor binding.

| Side Chain Modification | Change | General Consequence |

| Phenethyl Linker | Shortening (to methyl) | Decreased activity |

| Phenethyl Linker | Lengthening (to propyl) | Decreased activity |

| Phenethyl Linker | α-Methylation | Can increase potency |

Substitutions on the phenyl ring of the phenethyl moiety provide a powerful means to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target receptor.

para-Substitutions: The para-position of the phenyl ring is a common site for modification. Electron-withdrawing groups, such as a nitro group, or electron-donating groups in this position can significantly alter the binding affinity and intrinsic activity of the compound. The nature of the substituent can influence whether the compound acts as an agonist or an antagonist.

alpha (α) and beta (β)-Positions: While less commonly explored than para-substitutions, modifications at the alpha and beta positions of the phenyl ring can also impact activity. These substitutions can introduce steric hindrance or new interaction points that can affect how the ligand docks into the receptor binding site. For example, a hydroxyl group at the para-position of the phenyl ring has been found in some metabolites, indicating that this position is accessible for metabolic modification, which can in turn alter the pharmacological profile.

| Phenyl Ring Substitution | Position | Substituent Type | Potential Consequences |

| Aromatic Substitution | para | Electron-withdrawing (e.g., -NO2) | Altered binding affinity and efficacy |

| Aromatic Substitution | para | Electron-donating | Altered binding affinity and efficacy |

| Aromatic Substitution | para | Hydroxyl (-OH) | Potential for metabolic modification and altered activity |

SAR-Driven Design Principles for Novel Phenethylpiperidine Analogs

The accumulated SAR data for 3-phenethylpiperidine (B1314019) derivatives provide a set of guiding principles for the design of new analogs with desired pharmacological properties. These principles are based on a rational understanding of the molecular features that govern receptor recognition and activation.

Key design principles include:

Stereochemical Control: The stereochemistry at the 3-position of the piperidine ring is a critical design element. The synthesis of stereochemically pure isomers is often necessary to achieve optimal potency and selectivity.

Optimal Linker Length: The two-carbon linker between the piperidine and phenyl rings is generally optimal. Modifications to this linker should be approached with caution, as they can significantly disrupt the binding mode.

Piperidine Ring Substitution: The 3- and 4-positions of the piperidine ring are key "hotspots" for modification. Substituents at these positions can be used to fine-tune potency, selectivity, and functional activity.

Aromatic Ring Decoration: The phenyl ring of the phenethyl moiety serves as a scaffold for introducing a variety of substituents that can modulate the electronic and steric properties of the ligand. This provides an avenue for optimizing interactions with the receptor.

Multi-target Ligand Design: By combining favorable structural motifs, it is possible to design phenethylpiperidine derivatives that interact with multiple receptor targets, potentially leading to novel therapeutic profiles.

By applying these principles, medicinal chemists can navigate the complex SAR landscape of 3-phenethylpiperidine derivatives to develop new chemical entities with improved efficacy and selectivity for a range of biological targets.

Molecular Interactions and Receptor Binding Profiling of 3 Phenethylpiperidine Derivatives

Preclinical Evaluation of Receptor Binding Affinities and Selectivity

The preclinical evaluation of 3-phenethylpiperidine (B1314019) derivatives involves a comprehensive assessment of their binding affinities and selectivity across a range of neuroreceptors and transporters. This profiling is crucial for understanding the potential pharmacological effects of these compounds. The interaction with various receptor systems determines the primary mechanism of action and potential for off-target effects.

Derivatives of the piperidine (B6355638) scaffold have been extensively studied for their interactions with dopamine (B1211576) receptor subtypes, particularly the D2-like family (D2, D3, D4), which are key targets in the treatment of various neurological and psychiatric disorders. mdpi.commdpi.com The affinity for these receptors is highly dependent on the specific substitutions on the piperidine and phenethyl moieties.

Research into novel piperidine-based ligands has identified compounds with high affinity and selectivity for the D4 receptor, which has been suggested as a potential therapeutic target for glioblastoma. mdpi.com For instance, variations in the distance between key pharmacophoric features in analogs of potent D4 receptor compounds have been shown to significantly impact binding affinity. mdpi.com Some derivatives exhibit D4 receptor pKi values that are orders of magnitude different based on the length of a carbon chain, highlighting the sensitivity of the receptor's binding pocket to structural changes. mdpi.com

While some phenylpiperidine derivatives, such as (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162], may show modest in vitro binding affinity for the D2 receptor (Ki = 447 nM), they can exhibit significant D2 receptor occupancy in vivo. researchgate.net This discrepancy underscores the importance of correlating in vitro binding data with functional and in vivo studies. The development of bitopic ligands, which interact with both the primary orthosteric binding site and a secondary binding site, has been a strategy to achieve high affinity and selectivity for the D3 receptor over the D2 receptor, despite the high homology between these subtypes. mdpi.com

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

| N-phenylpiperazine benzamide (B126) analogs | D3 | 1.4–43 nM | 67–1831-fold vs. D2 |

| N-phenylpiperazine benzamide analogs | D2 | - | - |

| (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine | D2 | 447 nM | - |

| 4-(3-methanesulfonyl-phenyl)-1-propyl)-piperidine | D2 | > 1 µM | - |

The phenylpiperidine structure is a core component of several potent opioid receptor ligands, most notably the fentanyl family of compounds. mdpi.com These derivatives primarily interact with the μ-opioid receptor (MOR) and are known for their strong analgesic properties. painphysicianjournal.com The binding affinity of these compounds is modulated by substitutions on both the piperidine ring and the N-phenethyl group.

Radioligand competitive binding assays have been used to assess the interaction of fentanyl derivatives with the μ-opioid receptor. mdpi.com For example, carfentanil, which features a 4-carbomethoxy group on the piperidine ring, is one of the most potent μ-opioid receptor binders known, with an IC50 value of 0.19 nM. mdpi.com Similarly, sufentanil, a 4-methoxymethyl derivative, also demonstrates high affinity with an IC50 of 0.40 nM. mdpi.com The interaction is primarily characterized by an ionic bond between the protonated piperidine nitrogen and the D147 residue of the receptor, supplemented by extensive hydrophobic contacts. mdpi.com

The selectivity for μ-opioid receptors over δ (DOR) and κ (KOR) subtypes is a critical factor. High selectivity for the μ receptor is often associated with potent analgesia. painphysicianjournal.comresearchgate.net Studies on various opioids have determined their affinity and selectivity profiles, with compounds like DAMGO showing approximately 500-fold greater selectivity for μ receptors compared to δ and κ sites. nih.gov

| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) |

| Fentanyl | μ | 1.1 nM (IC50) |

| Carfentanil | μ | 0.19 nM (IC50) |

| Sufentanil | μ | 0.40 nM (IC50) |

| Remifentanil | μ | 0.60 nM (IC50) |

| DAMGO | μ | 1.23 nM (Ki) |

| Etonitazene | μ | 0.02 nM (Ki) |

Piperidine derivatives have been identified as potent ligands for the histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.govmdpi.com Blockade of the H3R is a therapeutic strategy for various CNS disorders. researchgate.net

Studies have shown that incorporating a piperidine moiety is a key structural feature for achieving high affinity at H3R. nih.gov In one study comparing piperidine and piperazine (B1678402) derivatives, the piperidine-containing compound 5 showed a high affinity for the human H3 receptor (hH3R Ki = 7.70 nM). nih.gov The affinity is also influenced by other parts of the molecule, such as the length and substitution pattern of an alkoxyl chain in benzophenone (B1666685) derivatives, where para-substituted compounds with a pentyloxyl linker showed Ki values in the low nanomolar range (8-13 nM). mdpi.com In contrast, some piperazine derivatives with simple (cyclo)alkyl carbonyl substitutions on the N4 nitrogen exhibit poor affinity for the H3R, potentially due to the low pKa value of the nitrogen, which prevents crucial ionic interactions within the receptor's binding pocket. nih.gov

| Compound Class/Number | Receptor Subtype | Binding Affinity (Ki) |

| Piperidine Derivative (5 ) | hH3R | 7.70 nM |

| Piperazine Derivative (4 ) | hH3R | 3.17 nM |

| 4-F substituted benzophenone (6 ) | hH3R | 8 nM |

| m-methoxyphenyl piperazine derivative (17 ) | hH3R | 518 nM |

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one (16 ) | hH3R | 30 nM |

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are unique intracellular proteins that are not G-protein coupled. They are involved in a variety of cellular functions and are targets for therapeutic intervention in CNS disorders. uniba.itnih.gov Piperidine derivatives have been shown to interact with both sigma receptor subtypes, often with high affinity. nih.gov

The piperidine moiety appears to be a critical structural element for dual affinity at H3 and σ1 receptors. nih.gov For example, replacing a piperazine ring with piperidine in one compound series resulted in a dramatic increase in σ1 receptor affinity, with the Ki value changing from 1531 nM to 3.64 nM, while maintaining high affinity at the H3R. nih.gov Further studies on phenoxyalkylpiperidines have identified ligands with subnanomolar affinity for the σ1 receptor (Ki = 0.34 nM). uniba.it The degree of methylation on the piperidine ring can negatively impact ligand affinity, whereas shortening an oxyethylenic linker can be beneficial for σ1 selectivity. uniba.ituniba.it

| Compound Class/Number | Receptor Subtype | Binding Affinity (Ki) |

| Piperidine Derivative (5 ) | σ1 | 3.64 nM |

| Piperidine Derivative (11 ) | σ1 | 4.41 nM |

| Piperidine Derivative (11 ) | σ2 | 67.9 nM |

| Piperazine Derivative (4 ) | σ1 | 1531 nM |

| N-[(4-chlorophenoxy)ethyl]piperidines (1a ) | σ1 | 0.34–1.18 nM |

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. uky.edumdpi.comnih.gov It is a significant target for developing treatments for conditions like psychostimulant abuse. nih.gov Derivatives based on a 1,4-diphenethylpiperidine scaffold have been identified as potent inhibitors of dopamine uptake at VMAT2. researchgate.net

A library of fluoroethoxy-1,4-diphenethyl piperidine and piperazine derivatives demonstrated potent inhibition of VMAT2 function, with Ki values in the low nanomolar range (0.014–0.073 μM). uky.eduuky.edu For instance, compound 15d (a piperazine derivative) was the most potent inhibitor of [3H]dopamine uptake at VMAT2, with a Ki of 0.014 μM. uky.edu The parent compound for some of these series, lobelane, which contains a piperidine core, also exhibits high affinity for VMAT2 (Ki = 0.045 µM). uky.edu Many of the synthesized analogs showed improved selectivity for VMAT2 over other transporters like DAT and SERT. uky.edu

| Compound Class/Number | Target | Binding Affinity (Ki) | Selectivity (VMAT2 vs. others) |

| Fluoroethoxy-1,4-diphenethyl piperazine (15d ) | VMAT2 | 0.014 μM | 160-fold vs. DAT; 5-fold vs. SERT |

| Fluoroethoxy-1,4-diphenethyl piperazine (15b ) | VMAT2 | 0.073 μM | >60-fold vs. all other targets |

| Fluoroethoxy-1,4-diphenethyl piperazine (15a ) | VMAT2 | 0.035 μM | - |

| Lobelane | VMAT2 | 0.045 μM | 43-fold vs. DAT; 35-fold vs. SERT |

| Tetrabenazine | VMAT2 | 1.3 ± 0.1 nM | Highly selective |

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), regulate neurotransmission by facilitating the reuptake of their respective neurotransmitters from the synaptic cleft. nih.govwikipedia.org Piperidine derivatives have been investigated as ligands for these transporters, with substitutions on the core structure dictating their affinity and selectivity. nih.govmiami.edu

For example, a series of fluoroethoxy-1,4-diphenethyl piperidine and piperazine derivatives were evaluated for their ability to inhibit dopamine uptake at DAT and serotonin uptake at SERT. uky.eduuky.edu While these compounds were primarily potent at VMAT2, they also showed varying degrees of affinity for DAT and SERT, which was crucial for determining their selectivity profile. uky.edu Compound 15d , for example, had a 160-fold greater selectivity for VMAT2 compared to DAT. uky.edu

Other research on 4-phenylpiperidine (B165713) derivatives has identified potent SERT inhibitors. nih.gov Compound 20b from this series, a 4-(benzyloxy)-4-phenylpiperidine, demonstrated a higher affinity for SERT than the well-known antidepressant paroxetine (B1678475) in human platelets. nih.gov Similarly, studies of meperidine analogues, which feature a phenylpiperidine core, found that these compounds were generally more selective for SERT over DAT, with a 3,4-dichloro derivative being the most potent ligand for DAT in its series. miami.edu

| Compound Class | Target | Binding Affinity (Ki or pKi) |

| 4-(benzyloxy)-4-phenylpiperidine (20b ) | SERT | Higher than paroxetine |

| Paroxetine | SERT | 7.4 (pKi) |

| Paroxetine | DAT | 6.31 (pKi) |

| Paroxetine | NET | 5.86 (pKi) |

| Meperidine Analog (9e , 3,4-dichloro) | DAT | Most potent of its series |

| Meperidine Analog (9g , 2-naphthyl) | SERT | Most potent of its series |

Other Relevant Receptor Systems (e.g., NMDAR)

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, has been identified as a target for various piperidine derivatives. The NMDA receptor is a ligand-gated ion channel that, when activated, permits the influx of calcium into nerve cells. nih.gov Overstimulation of this receptor can lead to excitotoxicity, a process implicated in neurodegenerative conditions. nih.gov

The receptor is a heteromeric complex typically composed of NR1 and NR2 subunits. nih.gov The binding site for competitive antagonists is located on the NR2 subunit, which exists in four subtypes (NR2A-D). tandfonline.com Antagonists can prevent the binding of agonists like glutamate, thereby inhibiting channel opening and subsequent calcium influx. nih.gov

Research into N1-substituted piperazine-2,3-dicarboxylic acid derivatives, which share a core heterocyclic structure with piperidine compounds, has demonstrated the potential for achieving selectivity among NR2 subunits. For instance, analogues bearing bulky hydrophobic groups, such as a phenanthrenyl-carbonyl substituent, have shown a 3- to 7-fold selectivity for NR2C/NR2D subunits over NR2A/NR2B. tandfonline.com This is a departure from typical antagonists that preferentially target NR2A and NR2B. tandfonline.com Furthermore, studies on compounds structurally related to methoxetamine, an analogue of the well-known NMDAR blocker ketamine, show that these molecules act as potent NMDAR blockers with half-maximal inhibitory concentrations (IC₅₀s) in the sub-micromolar range. researchgate.net These findings underscore the significance of the piperidine scaffold in designing compounds that modulate NMDA receptor activity.

Enzyme Inhibition Studies and Mechanisms

Cytochrome P450 enzymes are a superfamily of monooxygenases critical to the metabolism of a vast array of xenobiotics. unifi.it CYP3A4 and CYP2D6 are two of the most significant isoforms, responsible for the biotransformation of a large percentage of clinically used drugs. unifi.itnih.gov Inhibition of these enzymes can lead to significant alterations in drug pharmacokinetics.

Piperine (B192125), an alkaloid containing a piperidine moiety, has been identified as a potent inhibitor of both CYP3A4 and CYP2D6. nih.gov It exhibits time-dependent inhibition, with the most pronounced effect on CYP3A4. nih.gov Further investigation has revealed that piperine is a mechanism-based inactivator of CYP3A4. nih.gov This type of irreversible inhibition occurs when the enzyme metabolizes the inhibitor, generating a reactive intermediate that covalently binds to the enzyme, rendering it permanently inactive. unifi.it In the case of piperine, this inactivation is dependent on time, concentration, and the presence of NADPH. nih.gov The process involves the formation of reactive carbene and ortho-quinone intermediates which are responsible for the inactivation of the enzyme. nih.gov The kinetic parameters for this inactivation have been determined, with a Kᵢ (inactivation constant) of 30.7 µM and a kᵢₙₐ꜀ₜ (maximal rate of inactivation) of 0.041 min⁻¹. nih.gov

Inhibitors of CYP enzymes are often classified by their potency. Strong inhibitors are defined as those that cause a ≥5-fold increase in the area under the plasma concentration-time curve (AUC) of a sensitive substrate, moderate inhibitors cause a ≥2 to <5-fold increase, and weak inhibitors cause a ≥1.25 to <2-fold increase. nih.gov

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine. They exist in two isoforms, MAO-A and MAO-B. While both isoforms are present in the brain, MAO-B is predominantly responsible for dopamine metabolism. Selective inhibition of MAO-B is therefore a key strategy in managing neurodegenerative disorders.

The active site of MAO-A is characterized by a unique, shorter cavity, whereas MAO-B possesses a two-site cavity structure that is more protracted and narrower. This structural difference allows for the design of isoform-selective inhibitors.

Studies on various piperidine derivatives have demonstrated significant and selective MAO-B inhibition. For example, a series of pyridazinobenzylpiperidine derivatives showed potent MAO-B inhibition with weak activity against MAO-A. One compound in this series, designated S5, exhibited an IC₅₀ value of 0.203 µM for MAO-B and a selectivity index (SI) of 19.04 over MAO-A. Kinetic studies revealed that this inhibition was competitive and reversible, with a Kᵢ value of 0.155 µM. Similarly, research on 4-phenethyl-1-propargylpiperidine derivatives identified compounds with potent MAO-B inhibitory activity, with IC₅₀ values in the nanomolar range.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine. While AChE is the primary enzyme for this role in healthy brains, BChE activity becomes more significant in certain neurodegenerative conditions.

Piperidine-containing compounds have been extensively investigated as cholinesterase inhibitors. In a study of phenoxyethyl piperidine derivatives, compound 5c was identified as a highly potent and selective inhibitor of AChE, with an IC₅₀ value of 0.50 µM and no significant inhibition of BChE. Kinetic analysis determined that this compound acts as a mixed-type inhibitor with a Kᵢ value of 0.053 µM. In contrast, other studies have developed piperidine derivatives with dual or BChE-selective profiles. Bis-amiridine compounds have shown high inhibitory activity against both enzymes, with a preference for BChE. Kinetic studies of one such compound revealed competitive (Kᵢ) and non-competitive (αKᵢ) inhibition constants for BChE of 0.0578 µM and 0.189 µM, respectively. Furthermore, certain 4-phenethyl-1-propargylpiperidine derivatives have been found to be selective BChE inhibitors, with IC₅₀ values in the micromolar range, while showing no activity against AChE.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and specific isoforms, such as the tumor-associated hCA IX and XII, are targets for therapeutic intervention. nih.gov

The primary mechanism of action for the most common class of CA inhibitors involves the coordination of a sulfonamide group to the zinc ion within the enzyme's active site. Consequently, successful CA inhibitors based on a piperidine scaffold typically incorporate a sulfonamide or a related zinc-binding group.

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been shown to inhibit human CA isoforms I, II, IX, and XII at nanomolar concentrations. nih.gov For instance, one derivative bearing a 4-methoxyphenyl (B3050149) group exhibited a Kᵢ of 7.9 nM against hCA I. nih.gov Another compound from this series showed sub-nanomolar inhibition of the cancer-related isoform hCA IX (Kᵢ = 0.9 nM) and demonstrated high selectivity for hCA IX over hCA I and hCA II. nih.gov Additionally, fluorinated piperidines incorporating tertiary benzenesulfonamide (B165840) moieties have been developed as selective inhibitors of the cytosolic isoform hCA II.

Mechanism-based enzyme inactivation, also known as suicide inhibition, is a form of irreversible enzyme inhibition that is distinct from simple non-covalent or covalent binding. The process requires the inhibitor to first be recognized as a substrate by the target enzyme. The enzyme's own catalytic machinery then processes the inhibitor, converting it into a highly reactive intermediate species. This intermediate, which is not the original compound, subsequently forms a covalent bond with a residue in or near the active site, leading to the permanent inactivation of the enzyme.

This type of inhibition is characterized by its time- and concentration-dependency and its reliance on the enzyme's catalytic activity. A prime example involving a piperidine derivative is the inactivation of CYP3A4 by piperine. nih.gov Piperine is metabolized by CYP3A4 in an NADPH-dependent process. nih.gov This catalytic conversion generates reactive intermediates, specifically carbene and ortho-quinone species. nih.gov These intermediates then covalently modify the CYP3A4 enzyme, leading to a time-dependent loss of its metabolic activity. nih.gov This mechanism highlights a sophisticated interaction where the enzyme essentially participates in its own deactivation.

Computational and Theoretical Investigations of Phenethylpiperidine Compounds

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies

Theoretical Basis for Structural Modificationsgoogle.com

The theoretical basis for modifying the structure of phenethylpiperidine compounds stems from extensive structure-activity relationship (SAR) studies. These studies reveal how specific changes to the molecular scaffold influence its interaction with biological targets, thereby affecting its potency and function. For phenethylpiperidines, particularly those related to the 4-anilidopiperidine class, SAR is well-documented, with specific insights into substitutions on the piperidine (B6355638) ring. eurekaselect.comnih.gov

Research on fentanyl analogs, which share the N-phenethylpiperidine core, has provided critical insights into the role of substituents at the 3-position of the piperidine ring. nih.govresearchgate.net These findings form a strong theoretical foundation for guiding structural modifications:

Steric Factors: The size and spatial arrangement of substituents at the 3-position play a dominant role in determining analgesic potency. Pharmacological data show that groups larger than a methyl group at this position lead to a severe reduction in activity compared to the parent compound. eurekaselect.comnih.govresearchgate.net This suggests a sterically constrained binding pocket in the target receptor.

Stereochemistry: The cis/trans isomerism of substituents at the 3-position is crucial. For instance, the addition of a methyl group in the cis configuration relative to the 4-anilido group can dramatically increase potency, whereas the trans isomer is significantly less active. researchgate.net This highlights a specific conformational requirement for optimal receptor binding.

Role of Polarity: SAR studies indicate that steric factors, rather than the polarity or chemical reactivity of the substituent at the 3-position, are the primary drivers of analgesic potency in this class of compounds. eurekaselect.comnih.gov

These principles suggest that any structural modification of 3-phenethyl-piperidine hydrochloride would need to carefully consider the size and stereochemistry of any added groups to achieve or enhance a desired biological effect.

Interactive Data Table: Effect of 3-Position Piperidine Ring Modifications on Analgesic Potency (based on Fentanyl Analog SAR)

| 3-Position Substituent | Stereochemistry | Effect on Potency | Theoretical Rationale |

|---|---|---|---|

| Methyl | cis | Significant Increase researchgate.net | Optimal fit in a sterically restricted receptor pocket. |

| Methyl | trans | Less potent than cis isomer, but may be > fentanyl researchgate.net | Sub-optimal fit compared to the cis isomer. |

| Ethyl | cis | Potent, but less than cis-methyl nih.gov | Increased steric bulk begins to hinder optimal binding. |

| Larger Alkyl Groups | N/A | Gradual to severe decrease in potency nih.govresearchgate.net | Steric hindrance prevents effective ligand-receptor interaction. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like this compound. bookpi.org These calculations solve approximations of the Schrödinger equation to map the electron density distribution and determine molecular properties. scispace.com

A common method used for such analyses is DFT with a hybrid functional like B3LYP, combined with a basis set such as 6-311G(d,p) or 6-31G**++. bookpi.orgscispace.com Such a study on this compound would begin by calculating the molecule's optimized geometric structure, representing its lowest energy conformation. From this optimized structure, a wealth of electronic data can be extracted.

Key Properties from Quantum Calculations:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. bookpi.orgresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. bookpi.org It visually identifies electron-rich regions (nucleophilic sites, typically colored red) that are prone to electrophilic attack, and electron-poor regions (electrophilic sites, typically colored blue) that are susceptible to nucleophilic attack. For this compound, the MEP would likely show an electron-poor region around the protonated piperidine nitrogen.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution and helping to predict sites of intermolecular interaction. bookpi.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, descriptors like chemical hardness, electronic chemical potential, and electrophilicity can be calculated. These values provide a quantitative assessment of the molecule's stability and reactivity. bookpi.orgresearchgate.net

By applying these computational methods, a detailed understanding of the electronic characteristics of this compound can be achieved, offering a theoretical basis for its reactivity and potential interactions with biological systems.

Interactive Data Table: Insights from Quantum Chemical Calculations

| Calculated Property | Computational Method | Information Provided |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G**) | The most stable 3D conformation of the molecule. |

| HOMO/LUMO Energies | DFT | Electron-donating/accepting ability; chemical stability and reactivity. bookpi.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of nucleophilic and electrophilic sites for potential interactions. bookpi.org |

| Atomic Charges (e.g., Mulliken) | DFT | Quantitative charge distribution on each atom. bookpi.org |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Characterization and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For 3-Phenethyl-piperidine hydrochloride, various chromatographic methods are employed to ensure purity, determine concentration, and resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of piperidine-containing compounds. These techniques are widely used for both qualitative and quantitative analysis due to their versatility and high resolution. nih.gov

Reversed-phase HPLC is a common approach for the separation of 3-Phenethyl-piperidine and its related substances. nih.gov The choice of a C8 or C18 stationary phase allows for the effective separation of the compound from its impurities based on hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (such as aqueous perchloric acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov UHPLC systems, utilizing columns with smaller particle sizes, offer faster analysis times and improved resolution, which is particularly advantageous for complex mixtures or for separating closely related isomers. researchgate.net UV detection is commonly set at a low wavelength, such as 206 nm, to achieve adequate sensitivity for related substances. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., Inertsil C8, 5 µm, 25 cm x 4.6 mm) | nih.gov |

| Mobile Phase | Aqueous perchloric acid (0.23% w/v) : Acetonitrile (65:35 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 206 nm | nih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile and thermally stable compounds like 3-Phenethyl-piperidine. It is frequently used for impurity profiling in illicit drug samples, which can help in identifying the synthetic route used. nih.govresearchgate.net For instance, the presence of specific impurities such as phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) can indicate a particular synthesis pathway. nih.gov

The analysis typically involves dissolving the sample in a suitable organic solvent and injecting it into the GC system. A capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, is used for separation. The temperature program is optimized to ensure the separation of the main compound from any process-related impurities or degradation products.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm) | unodc.org |

| Carrier Gas | Helium | unodc.org |

| Inlet Temperature | 250 °C | unodc.org |

| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min | unodc.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.net |

Since 3-Phenethyl-piperidine possesses a chiral center at the C3 position of the piperidine (B6355638) ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the primary method for this purpose. nih.gov

Direct separation can be achieved using chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak®), are commonly employed. mdpi.com The mobile phase is typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape. rsc.org In some cases where the compound lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active agent may be necessary to enhance sensitivity. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, Chiralpak ID) | rsc.org |

| Mobile Phase | Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v) | rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comrsc.org |

| Detection | UV or Mass Spectrometry (MS) | rsc.org |

| Temperature | 25 °C | mdpi.com |

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure. When coupled with a chromatographic separation technique, it offers unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying drugs and their metabolites in biological matrices. tdl.orgnih.gov In metabolic profiling studies of piperidine-containing compounds, LC-MS/MS can differentiate between various metabolic transformations, such as hydroxylation and N-oxidation, even when the resulting metabolites are isomeric. nih.gov

The process involves separating the metabolites from the parent compound using LC, followed by ionization, typically with electrospray ionization (ESI). The precursor ion (the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint that aids in the identification of the metabolites. For instance, hydroxylation on the piperidine ring can be distinguished from hydroxylation on the phenethyl group based on the characteristic fragment ions produced. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. rsc.org This is particularly useful in the analysis of novel psychoactive substances and their impurities. ojp.gov

For 3-Phenethyl-piperidine, HRMS can confirm its molecular formula by providing a mass measurement with an error of less than 5 ppm. During fragmentation analysis, HRMS helps in assigning elemental compositions to the fragment ions, which is essential for elucidating the fragmentation pathways and confirming the structure of the molecule. researchgate.net Characteristic fragment ions for phenethylpiperidine-type structures often include the tropylium (B1234903) ion (m/z 91) from the phenethyl group and ions resulting from the cleavage of the piperidine ring. For fentanyl analogs, which share the phenethylpiperidine core, characteristic fragment ions at m/z 105 and m/z 188 are often observed, corresponding to the phenylethyl cation and the N-phenethyl-4-piperidine cation, respectively. researchgate.netnih.gov This information is invaluable for the structural characterization of the parent compound and any related impurities or metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of chemical analysis, offering unparalleled insight into the molecular structure of compounds. For a molecule such as this compound, NMR techniques are indispensable for confirming its identity, elucidating its three-dimensional structure, and understanding the electronic environment of each atom.

Proton and Carbon-13 NMR for Elucidating Molecular Architectures

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenethyl group and the piperidine ring. The aromatic protons of the phenyl group typically appear in the downfield region, approximately between 7.1 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. The two methylene (B1212753) groups of the phenethyl substituent would give rise to signals in the range of 1.6 to 2.8 ppm. The protons on the piperidine ring would exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts influenced by their proximity to the nitrogen atom and the phenethyl substituent. The presence of the hydrochloride would lead to a broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region, typically between 125 and 140 ppm. The methylene carbons of the phenethyl group would appear in the aliphatic region, as would the carbons of the piperidine ring. The chemical shifts of the piperidine carbons are sensitive to the substitution pattern and the protonation state of the nitrogen atom. For instance, carbons alpha to the nitrogen atom (C2 and C6) are generally observed at a different chemical shift compared to the other ring carbons (C3, C4, and C5).

A hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts for 3-Phenethyl-piperidine is provided in the interactive table below. Note that the hydrochloride form may cause slight variations in these shifts.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.1 - 7.3 | - |

| Phenyl-C | - | 125 - 140 |

| Phenethyl-CH₂ | 1.6 - 2.8 | 30 - 40 |

| Piperidine-H | 1.5 - 3.5 | - |

| Piperidine-C | - | 20 - 60 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for the complete structural assignment of this compound. nih.gov

A COSY experiment reveals proton-proton couplings within the molecule. For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the phenethyl chain and within the piperidine ring, helping to trace out the spin systems.

An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.

An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In the case of this compound, HMBC would be instrumental in confirming the connection between the phenethyl group and the piperidine ring at the C3 position.

Spectrophotometric Methods for Analytical Research (e.g., UV/Vis)

Ultraviolet-Visible (UV/Vis) spectrophotometry is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is particularly useful for detecting and quantifying compounds containing chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophore is the phenyl group of the phenethyl substituent. The piperidine ring itself does not absorb significantly in the typical UV/Vis range (200-800 nm). The benzene (B151609) ring exhibits characteristic absorption bands due to π to π* electronic transitions.

Typically, a substituted benzene ring will show a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents on the ring. For this compound, the alkyl substituent on the benzene ring is not expected to cause a major shift in the absorption maxima compared to other simple alkylbenzenes.

The expected UV/Vis absorption data for the phenyl chromophore in this compound is summarized in the interactive table below.

| Chromophore | Expected λmax (nm) | Transition Type |

| Phenyl Group | ~205 | π → π* (E2-band) |

| Phenyl Group | ~260 | π → π* (B-band) |

UV/Vis spectrophotometry can be employed for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the absorbing species, following the Beer-Lambert law. This makes it a valuable tool in quality control and formulation analysis for determining the concentration of this compound in various samples.

Preclinical Pharmacological Investigations of Phenethylpiperidine Derivatives

In vivo Efficacy Studies in Relevant Animal Models

Research in Neurodegenerative Disease Models

The therapeutic potential of piperidine-based compounds in neurodegenerative diseases such as Alzheimer's and Parkinson's is an active area of research. nih.govnih.gov The core structure of piperidine (B6355638) is present in numerous compounds investigated for their neuroprotective properties. nih.gov Research into phenethylpiperidine derivatives, including 3-phenethyl-piperidine hydrochloride, is rooted in the broader exploration of piperidine-containing molecules for their effects on neurodegenerative processes. researchgate.net

One of the primary targets in Alzheimer's disease research is the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive functions that are impaired in Alzheimer's patients. nih.gov Novel piperidine derivatives have been synthesized and evaluated for their ability to inhibit AChE. nih.gov For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were designed as potential anti-Alzheimer's agents, with some compounds showing potent AChE inhibitory activity. nih.gov While these are not direct analogs of 3-phenethyl-piperidine, they highlight the utility of the piperidine scaffold in designing enzyme inhibitors relevant to neurodegeneration.

In the context of Parkinson's disease, research often focuses on protecting dopaminergic neurons from degeneration. nih.gov The modulation of dopamine (B1211576) levels and its transporters is a key therapeutic strategy. While direct studies of this compound in Parkinson's models are not extensively detailed in the provided information, related compounds that interact with the dopaminergic system are of significant interest.

Furthermore, some piperidine derivatives have been investigated for their dual inhibitory activity against both AChE and the aggregation of amyloid-β plaques, another hallmark of Alzheimer's disease. nih.gov The ability of a single compound to address multiple pathological features of a neurodegenerative disease is a highly sought-after characteristic in drug development.

| Derivative Class | Target | Rationale in Neurodegeneration |

| N-(2-(piperidine-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | Inhibition of AChE enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease. nih.gov |

| General Piperidine Derivatives | Acetylcholinesterase (AChE) and Amyloid-β Aggregation | Dual-target agents can address multiple pathological aspects of Alzheimer's disease. nih.gov |

Behavioral Pharmacology Related to Transporter Modulation

The behavioral effects of phenethylpiperidine derivatives are often linked to their interaction with monoamine transporters, including the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov Modulation of these transporters alters the synaptic concentrations of key neurotransmitters like dopamine and serotonin, leading to observable changes in behavior.

Studies on various phenethylpiperidine and related piperidine derivatives have demonstrated significant binding affinities for these transporters. For example, a series of fluoroethoxy-1,4-diphenethylpiperidine derivatives were found to be potent inhibitors of dopamine uptake at VMAT2, with Ki values in the nanomolar range. nih.gov VMAT2 is crucial for loading dopamine into synaptic vesicles, and its modulation can impact the neurochemical and behavioral effects of psychostimulants. nih.gov

The interaction with DAT and SERT is also a key aspect of the pharmacological profile of many piperidine derivatives. A series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were identified as high-affinity ligands for SERT, with Ki values comparable to the antidepressant fluoxetine. nih.gov High affinity for SERT suggests a potential for these compounds to modulate serotonergic neurotransmission and influence behaviors related to mood and anxiety.

The behavioral pharmacology of fentanyl derivatives, which also contain a piperidine core, has been extensively studied in animal models. These studies reveal effects on locomotion, anxiety-like behavior, and pain sensitivity, which are mediated in part by their interaction with opioid receptors but also potentially through modulation of monoamine systems. nih.govnih.gov For instance, some fentanyl derivatives have been shown to affect dopamine transporter binding. nih.gov Chronic administration of fentanyl in mice has been observed to decrease anxiety-like behavior and alter locomotor responses to other psychoactive substances. nih.gov

The following table summarizes the binding affinities of selected phenethylpiperidine derivatives for various monoamine transporters, providing insight into their potential for behavioral modulation.

| Compound/Derivative Class | Transporter Target | Binding Affinity (Ki, nM) | Potential Behavioral Implication |

| Fluoroethoxy-1,4-diphenethylpiperidine derivatives | VMAT2 | 14 - 73 | Modulation of dopamine release and psychostimulant effects. nih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | Antidepressant-like or anxiolytic effects. nih.gov |

| Meperidine Analogues | DAT | Varies with substitution | Influence on dopamine-mediated behaviors. miami.edu |

| Meperidine Analogues | SERT | Varies with substitution | Influence on serotonin-mediated behaviors. miami.edu |

Future Directions and Research Perspectives in Phenethylpiperidine Chemistry

Exploration of Novel Molecular Targets for Therapeutic Intervention

While the historical focus of phenethylpiperidine research has been predominantly on opioid receptors, emerging evidence suggests a broader therapeutic potential for this class of compounds. A significant area of future exploration lies in targeting sigma (σ) receptors, which are increasingly recognized as viable targets for neurological and psychiatric disorders. acs.org

Sigma receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins that modulate a variety of cellular functions. nih.gov Ligands targeting these receptors have shown promise in preclinical models of pain, neurodegeneration, and substance abuse. nih.govnih.gov Phenethylpiperidine derivatives have been identified as potent and selective sigma receptor ligands. acs.org For instance, the N-phenethylpiperidine oxalate (B1200264) compound, AC927, has demonstrated the ability to attenuate methamphetamine-induced hyperthermia and serotonergic damage in animal models, highlighting the therapeutic potential of targeting sigma receptors with this scaffold. ussc.gov

Future research will likely focus on elucidating the precise role of different phenethylpiperidine analogs as agonists or antagonists at sigma receptor subtypes and their downstream effects. This exploration could lead to the development of novel therapeutics for a range of central nervous system (CNS) disorders with mechanisms of action distinct from traditional targets.

Integration of Advanced Computational and Experimental Methodologies in Compound Discovery

The discovery and optimization of novel phenethylpiperidine-based drug candidates are being significantly accelerated by the integration of sophisticated computational and experimental techniques. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are becoming indispensable tools in modern drug design. researchgate.netnih.gov

These in silico approaches allow for the rational design of new derivatives with predicted improvements in potency, selectivity, and pharmacokinetic properties. For example, fragment-based QSAR and group-based QSAR (GQSAR) models have been successfully employed to design novel piperidine (B6355638) derivatives with specific biological activities. researchgate.net Computational screening of virtual libraries of phenethylpiperidine analogs can prioritize compounds for synthesis, thereby saving significant time and resources. elifesciences.org

The synergy between computational prediction and experimental validation is crucial. High-throughput screening (HTS) of compound libraries against newly identified molecular targets can uncover novel phenethylpiperidine hits. Subsequent structure-based design, informed by X-ray crystallography of ligand-receptor complexes, can then guide the optimization of these hits into lead compounds with enhanced efficacy and safety profiles. nih.gov

Table 1: Advanced Methodologies in Phenethylpiperidine Drug Discovery

| Methodology | Description | Application in Phenethylpiperidine Chemistry |

| Computational Chemistry | ||

| Group-Based QSAR (GQSAR) | Develops predictive models based on the contributions of molecular fragments to biological activity. | Design of novel piperidine derivatives with enhanced target affinity. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Elucidating the binding modes of phenethylpiperidine analogs at their targets. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of their function. | Assessing the stability of ligand-receptor complexes and predicting binding affinities. researchgate.net |

| Experimental Methodologies | ||

| High-Throughput Screening (HTS) | Rapidly assays a large number of compounds for a specific biological activity. | Identification of initial hits from large chemical libraries. |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to guide drug design. | Optimization of lead compounds for improved potency and selectivity. nih.gov |

Development of Multi-Target Ligands and Prodrug Strategies

The complexity of many diseases, which often involve multiple biological pathways, has spurred interest in the development of multi-target ligands. The phenethylpiperidine scaffold is particularly well-suited for this approach due to its ability to be functionalized to interact with multiple receptors. mdpi.com

A prominent example is the design of multi-target analgesics based on the fentanyl structure, a well-known phenethylpiperidine derivative. mdpi.comeurekaselect.com Researchers have successfully created compounds that act as agonists at the μ-opioid receptor (MOR) while also modulating other targets involved in pain perception, such as the cannabinoid 1 (CB1) receptor, the neurokinin 1 (NK1) receptor, and I2-imidazoline binding sites. mdpi.comresearchgate.net This polypharmacological approach aims to achieve synergistic analgesic effects while potentially mitigating some of the adverse effects associated with traditional opioids. researchgate.net

In addition to multi-target ligands, prodrug strategies represent another promising avenue for enhancing the therapeutic utility of phenethylpiperidine compounds. A prodrug is an inactive or less active molecule that is metabolically converted into the active drug in vivo. slideshare.net This approach can be used to overcome various pharmaceutical challenges, including poor solubility, low bioavailability, and lack of site-specific delivery. slideshare.net For 3-substituted piperidines, prodrug design could involve masking polar functional groups to improve blood-brain barrier penetration for CNS-acting drugs or to achieve targeted release in specific tissues.

Advancements in Asymmetric and Stereoselective Synthesis for Phenethylpiperidine Compounds

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers of phenethylpiperidine compounds is critical for optimizing their therapeutic effects and minimizing potential side effects. Recent years have seen significant advancements in asymmetric and stereoselective synthesis methodologies applicable to the piperidine core. nih.gov

Modern synthetic strategies are moving away from classical resolution techniques towards more efficient catalytic enantioselective methods. nih.gov These approaches allow for the direct formation of enantioenriched piperidine derivatives from achiral starting materials. For instance, transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric hydrogenation, have been effectively used to produce chiral substituted piperidines. nih.gov Other innovative methods include organocatalytic approaches and biocatalysis, which offer environmentally friendly and highly selective routes to these important heterocyclic scaffolds. nih.gov

The development of robust and scalable stereoselective syntheses for 3-phenethyl-piperidine and its analogs will be crucial for the future clinical development of these compounds. The ability to produce single enantiomers in high purity will facilitate more precise pharmacological studies and ultimately lead to safer and more effective medicines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Phenethyl-piperidine hydrochloride, and how can reaction purity be optimized?

Answer:

this compound synthesis typically involves nucleophilic substitution or reductive amination of piperidine derivatives with phenethyl groups. To optimize purity:

- Use anhydrous conditions and inert gas (e.g., nitrogen) to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization in ethanol/water mixtures.

- Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

- Final hydrochloride salt formation is achieved by treating the freebase with HCl gas in diethyl ether, followed by vacuum drying .

Basic: Which analytical techniques are validated for characterizing this compound in research settings?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS): LC-HRMS (ESI+) for molecular ion detection (e.g., [M+H]⁺ for freebase) and fragmentation patterns .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

- HPLC-PDA: Purity assessment using C18 columns (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

Advanced: How do structural modifications (e.g., halogenation or alkylation) on the piperidine ring influence receptor binding affinity and selectivity?

Answer:

- Halogenation (e.g., 3-fluoro analogs): Increases lipophilicity and alters binding to σ or NMDA receptors, as seen in discriminative stimulus studies in rats. Fluorine at the 3-position enhances metabolic stability but may reduce solubility .

- Alkylation (e.g., 3-methyl analogs): Methyl groups on the piperidine ring sterically hinder interactions with ion channels, reducing off-target effects. For example, 3-methyl-PCP shows lower κ-opioid receptor affinity compared to unsubstituted derivatives .

- Methodological Note: Use radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) and computational docking (AutoDock Vina) to correlate structural changes with activity .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., divergent IC₅₀ values) across studies?

Answer:

Discrepancies may arise from:

- Batch Variability: Ensure compound purity via COA (Certificate of Analysis) review and orthogonal validation (e.g., NMR vs. LC-MS). Impurities >0.5% can skew results .

- Assay Conditions: Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for receptor overexpression).

- Data Normalization: Use internal controls (e.g., reference agonists like PCP for NMDA studies) to calibrate inter-lab variability .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for powder handling to avoid inhalation of aerosols .

- Storage: Store at 2–8°C in airtight, light-resistant containers. Label with GHS precautionary statements (e.g., H302: Harmful if swallowed) .

- Spill Management: Neutralize with sodium bicarbonate, collect in hazardous waste containers, and avoid aqueous runoff .

Advanced: What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

Answer:

- Rodent Behavioral Assays:

- Forced Swim Test (FST): Assess antidepressant-like activity via immobility time reduction.

- Locomotor Activity Monitoring: Detect stimulant/sedative effects using open-field chambers.

- Dosing: Administer intraperitoneally (1–10 mg/kg in saline) with vehicle controls.

- Ethical Compliance: Follow ARRIVE guidelines and obtain IACUC approval for humane endpoints .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC (peak area reduction <5% acceptable) .

- Photostability: Expose to UV light (ICH Q1B guidelines) and check for discoloration or new impurities .

- Long-Term Stability: Store at -20°C in amber vials; annual re-testing recommended .

Advanced: What computational strategies aid in predicting the metabolic pathways of this compound?

Answer:

- In Silico Tools: Use MetaSite (Molecular Discovery) or GLORYx for phase I/II metabolism prediction. Piperidine N-demethylation and aromatic hydroxylation are common .

- CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 using human liver microsomes to identify enzyme interactions .

- Metabolite Identification: Employ HRMS/MS with data-dependent acquisition (DDA) to detect glucuronide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.